1-Ethoxy-3-ethyltrisulfane

Description

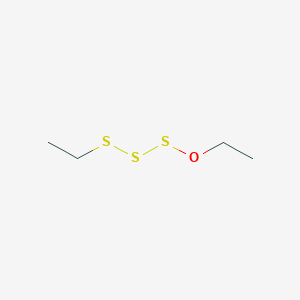

Structure

2D Structure

3D Structure

Properties

CAS No. |

63833-15-8 |

|---|---|

Molecular Formula |

C4H10OS3 |

Molecular Weight |

170.3 g/mol |

IUPAC Name |

(ethyltrisulfanyl)oxyethane |

InChI |

InChI=1S/C4H10OS3/c1-3-5-7-8-6-4-2/h3-4H2,1-2H3 |

InChI Key |

UDFRAKIYOMMPNN-UHFFFAOYSA-N |

Canonical SMILES |

CCOSSSCC |

Origin of Product |

United States |

Chemical Identity of 1 Ethoxy 3 Ethyltrisulfane

The fundamental identity of 1-Ethoxy-3-ethyltrisulfane is defined by its molecular structure and resulting chemical formula. As an unsymmetrical trisulfane (B228730), it features an ethoxy group (-OCH₂CH₃) at one end of the three-sulfur chain and an ethyl group (-CH₂CH₃) at the other.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | Ethyl ethoxy trisulfane |

| Molecular Formula | C₄H₁₀OS₃ |

| Molecular Weight | 170.32 g/mol |

| Canonical SMILES | CCOSSSCc1 |

| InChI Key | InChIKey=XJLXCLSFNHDJRN-UHFFFAOYSA-N |

| CAS Number | Not available |

This table is generated based on the compound's structure as direct database entries are not available.

Physicochemical Properties

The physical and chemical properties of 1-Ethoxy-3-ethyltrisulfane are not extensively documented. However, based on the known properties of similar organosulfur compounds, such as the parent molecule trisulfane (B228730) (H₂S₃) and other alkyl/alkoxy trisulfanes, we can infer its likely characteristics. spandidos-publications.comwikipedia.org It is expected to be a liquid at room temperature with a distinct sulfurous odor. The presence of the ethoxy group may confer slightly more polarity compared to a simple dialkyl trisulfane, potentially influencing its solubility in various solvents.

| Property | Predicted Value | Notes |

| Appearance | Pale yellow liquid | Based on trisulfane and other organopolysulfanes. wikipedia.org |

| Odor | Camphor-like, sulfurous | Characteristic of low molecular weight polysulfanes. wikipedia.org |

| Boiling Point | > 170 °C | Expected to be higher than trisulfane (170 °C) due to increased molecular weight. wikipedia.org |

| Density | ~1.1 - 1.3 g/cm³ | Inferred from related sulfur compounds. |

| Solubility | Soluble in organic solvents (e.g., ether, chloroform); low solubility in water. | Typical for organosulfur compounds. The ethoxy group may slightly increase water solubility compared to dialkyl trisulfanes. |

| Stability | Thermally unstable; decomposes on heating. | The S-S bonds are relatively weak and prone to cleavage. rsc.org |

Spectroscopic and Structural Characterization of 1 Ethoxy 3 Ethyltrisulfane

Vibrational Spectroscopy for Molecular Structure and Conformation Analysis

High-Resolution Fourier Transform Infrared (FTIR) Spectroscopy

High-resolution FTIR spectroscopy would be instrumental in identifying the functional groups present in 1-ethoxy-3-ethyltrisulfane. The infrared spectrum is generated by the absorption of infrared radiation at frequencies corresponding to the vibrational modes of the molecule that result in a change in the molecular dipole moment.

Expected Vibrational Modes for this compound:

While specific frequencies for this compound are not documented, the expected regions for its key vibrational modes can be estimated based on characteristic group frequencies. For instance, studies on related compounds like bis(chlorocarbonyl)trisulfane have been used to identify vibrational modes of the trisulfane (B228730) linkage. molaid.comresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (ethyl & ethoxy) | Stretching | 2850 - 3000 |

| C-H (ethyl & ethoxy) | Bending | 1350 - 1480 |

| C-O (ethoxy) | Stretching | 1050 - 1260 |

| S-S (trisulfane) | Stretching | 400 - 500 |

| C-S | Stretching | 600 - 800 |

| S-S-S | Bending | < 400 |

This table represents generalized expected values and not experimental data for this compound.

The presence of multiple conformers, arising from rotation around the S-S and C-S bonds, could lead to the appearance of additional bands in the vibrational spectra, as has been observed in studies of other trisulfanes. researchgate.net

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FTIR. edinst.com It detects vibrational modes that involve a change in the polarizability of the molecule. The S-S stretching and S-S-S bending modes of the trisulfane chain, which are often weak in the IR spectrum, are expected to give rise to strong signals in the Raman spectrum due to the high polarizability of the sulfur-sulfur bonds. This makes Raman spectroscopy particularly well-suited for studying the backbone of sulfur chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise connectivity and three-dimensional structure of organic molecules.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Assignments

While no experimental NMR data for this compound has been found, hypothetical chemical shifts can be predicted. The electronegativity of the adjacent oxygen and sulfur atoms would influence the chemical shifts of the protons and carbons in the ethoxy and ethyl groups.

Predicted ¹H NMR Chemical Shifts for this compound:

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (ethoxy) | ~1.2 - 1.4 | Triplet |

| O-CH₂ (ethoxy) | ~3.8 - 4.2 | Quartet |

| CH₃ (ethyl) | ~1.3 - 1.5 | Triplet |

| S-CH₂ (ethyl) | ~2.8 - 3.2 | Quartet |

This table represents predicted values based on general NMR principles and not experimental data.

Predicted ¹³C NMR Chemical Shifts for this compound:

| Carbon Environment | Predicted Chemical Shift (ppm) |

| CH₃ (ethoxy) | ~14 - 16 |

| O-CH₂ (ethoxy) | ~65 - 75 |

| CH₃ (ethyl) | ~12 - 15 |

| S-CH₂ (ethyl) | ~30 - 40 |

This table represents predicted values based on general NMR principles and not experimental data.

Advanced 2D NMR Techniques for Connectivity Mapping

To definitively establish the structure of this compound, various 2D NMR experiments would be necessary. Techniques such as COSY (Correlation Spectroscopy) would confirm the proton-proton couplings within the ethyl and ethoxy groups, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would establish the connectivity between protons and carbons, including across the heteroatoms. Such 2D NMR studies have been crucial in elucidating the structures of other complex organic molecules. researchgate.net

Heteronuclear NMR (e.g., ³³S, ¹⁷O) Studies on Sulfur and Oxygen Environments

Direct observation of the sulfur and oxygen atoms by ³³S and ¹⁷O NMR, respectively, would provide invaluable information about their local electronic environments. However, these techniques are often challenging due to the low natural abundance and quadrupolar nature of these isotopes. huji.ac.il For ³³S NMR, the chemical shifts are highly sensitive to the oxidation state and bonding environment of the sulfur atoms. huji.ac.il In a trisulfane, one would expect distinct signals for the central and terminal sulfur atoms, though significant line broadening could complicate the spectrum. huji.ac.il

No Information Found for this compound

An extensive search for scientific data on the chemical compound "this compound" has yielded no specific research findings, spectroscopic data, or structural analysis. As a result, it is not possible to provide an article on its chemical characterization.

The search encompassed various scientific databases and queries aimed at retrieving information on the following analytical techniques for this specific compound:

Mass Spectrometry (MS): No data was found regarding the molecular weight, fragmentation patterns, or purity analysis of this compound using High-Resolution Mass Spectrometry (HRMS) or Gas Chromatography-Mass Spectrometry (GC-MS).

X-ray Crystallography: There is no available information on the solid-state molecular geometry of this compound from X-ray crystallography studies.

Advanced Chromatographic Techniques: No publications were identified detailing the use of High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for the purity assessment or component separation of this compound.

General information on the principles of these analytical techniques is available. For instance, mass spectrometry is a powerful tool for determining the molecular weight and structure of compounds by analyzing the mass-to-charge ratio of their ions. msu.edu High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can help determine the elemental composition of a molecule. bioanalysis-zone.combiocompare.com Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that first separates volatile compounds in a mixture before they are detected by a mass spectrometer. etamu.eduub.edu

Similarly, X-ray crystallography is a definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov High-performance liquid chromatography (HPLC) and gas chromatography (GC) are fundamental separation techniques used to determine the purity of a substance and to separate the components of a mixture. biomedpharmajournal.orgbjbms.orgresearchgate.net

However, without any specific studies or data for this compound, a scientifically accurate article on its spectroscopic and structural characterization cannot be generated. Further research would be required to isolate or synthesize this compound and subject it to the analytical methods outlined in the requested article structure.

Computational and Theoretical Investigations of 1 Ethoxy 3 Ethyltrisulfane

Quantum Chemical Calculations of Electronic Structure

The electronic structure of a molecule dictates its fundamental chemical and physical properties, including its reactivity, stability, and spectroscopic characteristics. Quantum chemical calculations are essential for elucidating these features for 1-ethoxy-3-ethyltrisulfane.

Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. arxiv.org

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that a molecule is more reactive. For organic trisulfanes, the HOMO is typically associated with the lone pair electrons on the sulfur atoms, making them susceptible to electrophilic attack. The LUMO is often a low-lying antibonding orbital (σ*) associated with the S-S bonds.

Quantum chemical calculations, often employing DFT with functionals like B3LYP or M06-2X and a suitable basis set (e.g., 6-311++G(d,p)), can predict these orbital energies. reddit.comresearchgate.net While specific experimental values for this compound are not available, theoretical calculations for analogous organic sulfur compounds provide expected values.

Table 1: Predicted Molecular Orbital Energies for this compound Calculated values are representative and based on theoretical models for analogous organic trisulfanes.

| Molecular Orbital | Energy (eV) | Description |

| HOMO-2 | -10.85 | Primarily located on the oxygen atom and C-O bond. |

| HOMO-1 | -9.70 | Combination of sulfur lone pairs. |

| HOMO | -9.15 | Highest Occupied Molecular Orbital, primarily from sulfur p-orbitals (lone pairs). |

| LUMO | -1.25 | Lowest Unoccupied Molecular Orbital, primarily σ orbital of the S-S bonds.* |

| LUMO+1 | -0.50 | Higher energy antibonding orbital. |

| HOMO-LUMO Gap | 7.90 | Indicates moderate kinetic stability. |

The distribution of electron density in this compound is non-uniform due to the differing electronegativities of the constituent atoms (O > S > C > H). This creates a permanent dipole moment and regions of varying electrostatic potential. An electrostatic potential (ESP) map visually represents these charge-rich (nucleophilic) and charge-poor (electrophilic) regions of a molecule.

In an ESP map, areas of negative potential (typically colored red) indicate an abundance of electrons and are prone to attack by electrophiles. For this compound, the most negative potential is expected around the highly electronegative oxygen atom of the ethoxy group. The sulfur atoms, with their lone pairs, also represent regions of significant negative potential, making them nucleophilic centers. Regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. These are typically found around the hydrogen atoms.

Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to quantify the partial charges on each atom. researchgate.net These calculations reveal the extent of electron withdrawal and donation within the molecule.

Table 2: Predicted Partial Atomic Charges for Key Atoms in this compound Values are derived from theoretical models (e.g., NBO analysis) and represent expected charge distribution.

| Atom | Predicted Partial Charge (a.u.) | Implication |

| Oxygen (in ethoxy) | -0.65 | Strongest nucleophilic center. |

| Central Sulfur (S2) | -0.05 | Moderately nucleophilic. |

| Terminal Sulfur (S1, S3) | -0.10 | Slightly more negative than the central sulfur. |

| Carbon (bonded to O) | +0.50 | Electrophilic center. |

| Carbon (bonded to S) | +0.25 | Electrophilic center. |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the S-S-S chain in this compound allows it to adopt various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these structures and the energy barriers that separate them.

Like the parent molecule trisulfane (B228730) (HSSSH), the geometry of the trisulfane chain is defined by two key dihedral angles around the S-S bonds. This leads to several possible conformers, often described using terms like cis (syn), trans (anti), and gauche. Theoretical studies on similar trisulfanes have shown that helical gauche-gauche conformations tend to be the most stable, minimizing steric hindrance and optimizing electronic interactions between sulfur lone pairs. nih.gov

For this compound, the lowest energy conformers would likely feature gauche arrangements of the C-S-S-S and S-S-S-O backbones. The orientation of the terminal ethyl and ethoxy groups relative to the trisulfane chain further diversifies the conformational possibilities.

The different conformers of this compound are separated by energy barriers on the potential energy surface (PES). These barriers correspond to the energy required to rotate around the S-S single bonds. The transition states for these rotations typically involve eclipsed conformations where the substituents are sterically hindered.

Computational modeling can map this energetic landscape, revealing the relative energies of all stable conformers and the transition states that connect them. Studies on HSSSH have identified transition structures connecting cis-like and trans-like equilibrium structures. A similar landscape is expected for this compound, though the energy values would be modified by the bulkier ethyl and ethoxy groups.

Table 3: Predicted Relative Energies and Rotational Barriers for this compound Conformers Energetic values are illustrative, based on computational studies of analogous trisulfanes.

| Conformation | Dihedral Angles (C-S-S-S, S-S-S-O) | Relative Energy (kcal/mol) | Description |

| gauche-gauche | ~90°, ~90° | 0.0 | Most stable conformer. |

| gauche-trans | ~90°, ~180° | +1.5 | Slightly less stable. |

| trans-trans | ~180°, ~180° | +2.5 | Higher energy due to lone pair repulsion. |

| Rotational Barrier | - | ~6-8 | Energy to rotate from a stable conformer through an eclipsed transition state. |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions:This would entail simulations to understand how the molecule moves and interacts with its environment over time.

The lack of published research on this compound suggests it may be a novel compound, one that has not been synthesized, or one that has not been the subject of in-depth computational analysis. Therefore, the data necessary to construct the requested article with the specified level of scientific detail and sourcing is unavailable.

Advanced Methodologies and Experimental Design in Organotrisulfane Research

Development of Analytical Methods for Detection and Quantification

The accurate detection and quantification of volatile and reactive organosulfur compounds (OSCs) like 1-Ethoxy-3-ethyltrisulfane are complicated by their presence in complex matrices and their general instability. chromatographyonline.comwur.nl Various chromatographic techniques have been developed and optimized to improve the speed, sensitivity, and accuracy of analysis. chromatographyonline.com

Gas chromatography (GC) is a primary method for analyzing volatile organosulfur compounds. wur.nl When coupled with selective detectors, such as a Flame Photometric Detector (FPD) or a Sulfur Chemiluminescence Detector (SCD), GC offers high selectivity and sensitivity for sulfur-containing molecules. wur.nl For structural elucidation, GC coupled with Mass Spectrometry (GC-MS) is indispensable, providing fragmentation patterns that help identify the compound. researchgate.netnih.gov Multidimensional GC (GCxGC) has also been shown to significantly improve the resolution and identification of OSCs in complex samples compared to conventional GC. acs.org

High-performance liquid chromatography (HPLC), often paired with mass spectrometry (HPLC-MS), serves as another powerful tool, particularly for less volatile or thermally labile trisulfanes. chromatographyonline.com These methods are crucial for accurately documenting the presence and concentration of OSCs. chromatographyonline.com

Headspace analysis, particularly headspace solid-phase microextraction (HS-SPME), is a common sample preparation technique for volatile sulfur compounds, allowing for their extraction and concentration from a sample matrix before GC analysis. mdpi.com

Table 1: Example Gas Chromatography Parameters for Trisulfane (B228730) Analysis Parameters adapted from methodologies used for analogous sulfur compounds.

| Parameter | Value/Description | Source |

| System | Agilent GC-6890 or similar | acs.org |

| Column | Fused-silica capillary, SPB-1 (30 m x 0.25 mm i.d., 0.25 µm) | researchgate.netacs.org |

| Carrier Gas | Helium | researchgate.netacs.org |

| Flow Rate | Constant flow, ~0.7-1.0 mL/min | researchgate.netacs.org |

| Injection Mode | Split or Splitless | researchgate.net |

| Oven Program | Initial 40°C (hold 8 min), ramp 15°C/min to 250°C | acs.org |

| Detector | Mass Spectrometer (MS) or Sulfur Chemiluminescence Detector (SCD) | chromatographyonline.comwur.nl |

Design of Controlled Environment Experiments for Reactive Sulfur Compounds

The high reactivity of sulfur species necessitates carefully designed experiments to prevent unwanted side reactions with oxygen or other environmental components. nih.govresearchgate.net Key to this is the establishment of a controlled, inert atmosphere.

Experiments involving air-sensitive trisulfanes are typically conducted within an anaerobic chamber or glovebox continuously flushed with an inert gas like nitrogen or argon. wur.nl All solvents, reagents, and buffers used in such experiments must be deoxygenated prior to use, commonly achieved by sparging with nitrogen for a sufficient period. wur.nl Glassware and other equipment are also thoroughly purged with inert gas to remove atmospheric oxygen. This rigorous exclusion of oxygen is critical for studying the intrinsic properties and reactions of compounds like this compound without oxidative degradation.

Integration of Spectroscopic, Chromatographic, and Computational Data for Comprehensive Analysis

A comprehensive understanding of this compound is best achieved by integrating data from multiple analytical platforms. No single technique can provide a complete picture of its structure, concentration, and reactivity.

Chromatography (GC-MS, HPLC-MS): These methods provide separation from complex mixtures and are foundational for identification and quantification. chromatographyonline.comacs.org Mass spectrometry yields the molecular weight and fragmentation data essential for structural confirmation. researchgate.net

Spectroscopy (FTIR, NMR): Fourier Transform Infrared (FTIR) spectroscopy can be used to identify functional groups within the molecule and can be an efficient method for quantifying concentrations of known compounds. youtube.com Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure and connectivity of atoms, which is critical for the unambiguous identification of novel compounds. mdpi.com

Computational Analysis: Theoretical methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, complement experimental data. mdpi.com These computational approaches can predict the physicochemical properties, stability, and potential interaction modes of trisulfanes, guiding experimental design and helping to interpret complex data sets. mdpi.com

By combining the separation power of chromatography, the detailed structural insights from spectroscopy, and the predictive power of computational chemistry, researchers can build a robust and multifaceted understanding of the compound's behavior.

Strategies for Handling and Storage of Air-Sensitive or Thermally Labile Trisulfanes

The inherent instability of many trisulfanes dictates strict handling and storage protocols to maintain sample integrity. acs.org These compounds can be sensitive to air, light, and heat. mdpi.comvirginia.edu

For short-term handling and experimental work, operations should be performed under an inert atmosphere, as described in section 6.2. wur.nl When transporting chemicals outside of a controlled environment, secondary containment is essential. virginia.edu

For long-term storage, trisulfanes and related unstable sulfur compounds are best kept at low temperatures. Storage at -18°C has been shown to be effective for preserving the stability of related compounds. mdpi.comacs.org Samples are often stored as solutions in an inert, non-reactive solvent. For example, unstable di- and trisulfanes have been shown to be stable when kept in a crude toluene solution at low temperatures. acs.org Containers must be sealed with high-quality caps to prevent exposure to the atmosphere. virginia.edu

Table 2: Recommended Storage Conditions for Labile Trisulfanes

| Condition | Recommendation | Rationale | Source |

| Temperature | -18°C or lower | Minimizes thermal decomposition and side reactions. | mdpi.comacs.org |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and degradation from atmospheric oxygen. | wur.nl |

| Container | Tightly sealed vial with screw cap | Prevents ingress of air and moisture. | virginia.edu |

| Form | Dilute solution in an inert solvent (e.g., toluene) | Can improve stability compared to neat storage. | acs.org |

Methodologies for Studying In Situ Formation and Reactivity

Investigating the formation and reactions of transient species like this compound as they occur (in situ) provides critical insights that cannot be gained from analyzing the final products alone.

One approach involves setting up a reaction under controlled conditions (e.g., in an NMR tube or a sealed vial) and monitoring the reaction progress over time using non-invasive techniques. This could involve time-course analysis by withdrawing aliquots at specific intervals for rapid chromatographic analysis.

In situ derivatization is another powerful technique. researchgate.net This involves adding a trapping agent to the reaction mixture that selectively reacts with the trisulfane as it is formed, yielding a more stable product that can be easily extracted and analyzed. nih.gov This method confirms the transient existence of the target compound and allows for its indirect quantification. For example, pentafluorobromobenzene has been used as a derivatizing agent for the analysis of unstable sulfanes. nih.gov This approach is particularly useful for confirming the presence of highly reactive species in complex biological or environmental matrices.

Future Research Directions and Unexplored Avenues for 1 Ethoxy 3 Ethyltrisulfane

Development of Novel Synthetic Approaches with Enhanced Efficiency and Green Chemistry Principles

The synthesis of unsymmetrical trisulfanes like 1-ethoxy-3-ethyltrisulfane presents a significant challenge due to the propensity for disproportionation and the formation of symmetrical side products. Future research should focus on developing highly selective and efficient synthetic methods that adhere to the principles of green chemistry.

One promising approach involves the reaction of (5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)disulfanyl derivatives with alkyl disulfanyl anions. thieme-connect.com This method has shown success in preparing functionalized unsymmetrical dialkyl trisulfanes in very good yields under mild conditions. thieme-connect.com Adapting this methodology for the synthesis of this compound could offer a high-yielding and atom-economical route.

Another avenue for exploration is the use of S-substituted sulphenylthiosulphates as reagents for the divergent synthesis of unsymmetrical trisulfides. nih.gov This method has demonstrated the successful conversion of various alkyl electrophiles into the corresponding trisulfides. nih.gov Further investigation into the applicability of this method for alkoxy-substituted trisulfanes is warranted.

The principles of green chemistry, such as the use of renewable resources and solvent-free reaction conditions, are also critical areas for development. rsc.orgflinders.edu.au The concept of inverse vulcanization, which utilizes elemental sulfur as a comonomer, offers a highly atom-economical and often solvent-free route to polysulfides. flinders.edu.auresearchgate.net Research into adapting this technique for the controlled synthesis of specific small-molecule trisulfanes could be a significant breakthrough.

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Phosphorodithioic Acid Derivatives | Mild reaction conditions, very good yields. thieme-connect.com | High selectivity, potential for functional group tolerance. |

| S-Substituted Sulphenylthiosulphates | Use of solid-state, scalable reagents. nih.gov | Versatility in substrate scope, potential for late-stage modification. nih.gov |

| Inverse Vulcanization | Atom-economical, often solvent-free. flinders.edu.au | Utilization of elemental sulfur, potential for sustainable synthesis. rsc.org |

Investigation of Under-explored Chemical Transformations and Their Fundamental Mechanisms

The reactivity of trisulfanes is a rich area for further investigation. While their reactions with thiols are relatively well-studied, other chemical transformations remain under-explored. Future research should aim to elucidate the mechanisms of these reactions to better understand and control the chemical behavior of this compound.

The trisulfane (B228730) linkage is known to act as a trigger in certain biological systems, such as in the antitumor antibiotic calicheamicin (B1180863) γ1. This suggests that the trisulfane moiety can undergo specific cleavage reactions to generate reactive species. A deeper understanding of the factors that control the stability and cleavage of the S-S-S bond in unsymmetrical trisulfanes is needed.

Furthermore, the oxidation of trisulfanes can lead to a variety of sulfur-oxygen species with potentially interesting properties. A systematic study of the oxidation of this compound could reveal novel reactive intermediates and stable oxidation products with unique chemical functionalities.

Advanced Spectroscopic Characterization of Transient Intermediates

The study of reaction mechanisms in trisulfane chemistry is often hampered by the transient nature of the intermediates involved. Advanced spectroscopic techniques are essential for their detection and characterization.

Future research should employ techniques such as:

Flash photolysis coupled with time-resolved spectroscopy: to generate and observe short-lived radical and ionic intermediates.

Matrix isolation spectroscopy (FTIR and UV-Vis): to trap and characterize highly reactive species at low temperatures.

In situ NMR spectroscopy: to monitor reaction progress and identify transient species in solution.

Computational chemistry will also play a vital role in predicting the structures and spectroscopic signatures of these intermediates, aiding in their experimental identification.

Elucidating the Role of this compound in Chemical Signaling Pathways, Focusing on its Reactivity with Endogenous Sulfur Species

Hydrogen sulfide (B99878) (H₂S) is now recognized as a critical signaling molecule in numerous physiological processes. nih.govnih.gov Organic trisulfanes are believed to be involved in the storage and release of H₂S and other reactive sulfur species. researchgate.net When trisulfanes react with thiols, they can produce persulfides (RSSH), which are more potent nucleophiles than thiols themselves. researchgate.net

Future research should focus on the specific reactivity of this compound with endogenous thiols such as cysteine and glutathione (B108866). researchgate.net This would involve kinetic studies to determine reaction rates and mechanistic investigations to identify the products formed. Understanding how the ethoxy and ethyl groups influence the reactivity of the trisulfane linkage is crucial. It is hypothesized that persulfides, rather than H₂S, are key players in many biological effects. researchgate.net

The interaction of this compound with other endogenous sulfur species, such as hydrogen polysulfides (H₂Sₙ), should also be investigated. nih.gov This could reveal its potential to modulate the pool of reactive sulfur species within a biological system and thereby influence signaling pathways.

| Endogenous Sulfur Species | Potential Reaction with this compound | Significance |

| Cysteine | Formation of a persulfide and a disulfide. researchgate.net | Modulation of protein function and signaling pathways. nih.gov |

| Glutathione | Generation of glutathione persulfide. researchgate.net | Impact on cellular redox state and antioxidant defense. |

| Hydrogen Sulfide (H₂S) | Potential for sulfur exchange reactions. | Contribution to the cellular pool of reactive sulfur species. |

Exploration of its Potential in Materials Science Research (e.g., as a monomer or cross-linker, focusing on chemical behavior)

The unique properties of the sulfur-sulfur bond make polysulfides interesting candidates for materials science applications. rsc.org The ability of the trisulfane linkage to undergo dynamic covalent exchange reactions opens up possibilities for the development of self-healing and reprocessable materials.

Future research could explore the use of this compound as a monomer or cross-linker in polymerization reactions. The presence of the ethoxy group could impart specific solubility and polarity characteristics to the resulting polymers. Inverse vulcanization, a process that copolymerizes elemental sulfur with unsaturated organic molecules, is a particularly relevant area. rsc.org Investigating the incorporation of this compound into such polymer systems could lead to materials with novel optical, electrochemical, or mechanical properties. rsc.org

The dynamic nature of the trisulfane bond could be harnessed to create covalent adaptable networks (CANs). nih.gov These materials can be reprocessed and recycled, contributing to the development of more sustainable polymer technologies. The specific chemical behavior of the this compound moiety within a polymer network would be a key area of investigation, focusing on the kinetics and thermodynamics of bond exchange and cleavage.

Q & A

Q. How can advanced imaging techniques (e.g., Cryo-EM) elucidate this compound’s interactions with biological membranes?

- Methodological Answer : Prepare lipid bilayer models (DOPC/DPPC) and incubate with trisulfane derivatives. Use Cryo-EM to resolve membrane insertion at near-atomic resolution. Complement with MD simulations (NAMD/GROMACS) to track dynamic interactions. Validate via fluorescence quenching assays with depth-sensitive probes (e.g., Laurdan) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.